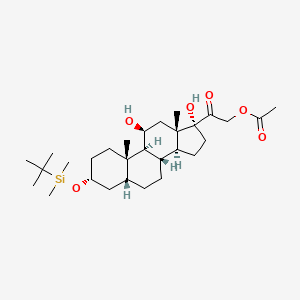

(3alpha,5beta)-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3alpha,5beta)-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisol (TBC) is a synthetic derivative of cortisol, a naturally occurring hormone in the body. TBC has a wide range of applications in the medical and scientific fields, most notably in the synthesis of drugs and the study of biochemical and physiological processes.

Scientific Research Applications

Metabolic Pathways and Identification

Research has identified highly polar, unconjugated metabolites of tetrahydrocortisol and tetrahydrocortisone in the urine of newborn baboons, indicating an alternative pathway for cortisol metabolism in the perinatal period. These metabolites have distinct structural features, including a hydroxyl of unknown orientation at C-7, a 3alpha-hydroxyl, and a dihydroxyacetone side chain, differing from each other by the presence of oxo or hydroxyl functions at C-11. This suggests that (3alpha,5beta)-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisol could play a role in similar metabolic pathways in humans or other species (Pepe & Ownsley, 1978).

GABA(A) Receptor Modulation

Another study investigated the GABA(A) receptor activity of 3alpha,5beta-reduced cortisol, finding it to act as an antagonist to muscimol-stimulated chloride flux, in contrast to its progesterone and deoxycorticosterone derivatives which are potent positive modulators. This suggests a potential application in modulating GABAergic activity through cortisol metabolism, implicating (3alpha,5beta)-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisol as a candidate for further research in neurological contexts (Penland & Morrow, 2004).

Steroid Metabolism in Neonates

Research on the urinary excretion of steroids in neonates with 21-hydroxylase deficiency has identified new glucocorticoid metabolites with extensive reductions and hydroxylations, suggesting complex steroid metabolism pathways in neonates. This might provide insights into the applications of (3alpha,5beta)-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisol in studying or modulating neonatal steroid metabolism (Taylor, Curnow, & Shackleton, 1978).

properties

IUPAC Name |

[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O6Si/c1-18(30)34-17-24(32)29(33)14-12-22-21-10-9-19-15-20(35-36(7,8)26(2,3)4)11-13-27(19,5)25(21)23(31)16-28(22,29)6/h19-23,25,31,33H,9-17H2,1-8H3/t19-,20-,21+,22+,23+,25-,27+,28+,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXYSUPSPWROPS-CKMVDKHJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C(C)(C)C)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747256 |

Source

|

| Record name | [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83274-68-4 |

Source

|

| Record name | [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)

![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)

![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)

![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)